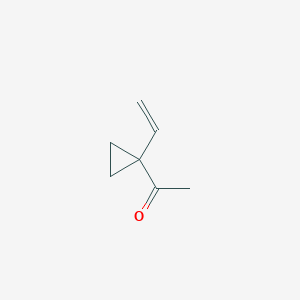

1-(1-Ethenylcyclopropyl)ethanone

Descripción

1-(1-Ethenylcyclopropyl)ethanone is a cyclopropane-derived ketone featuring an ethenyl (vinyl) substituent on the cyclopropane ring and a methyl ketone group. While direct data on this specific compound is absent in the provided evidence, its structure can be inferred from analogous cyclopropyl ethanone derivatives. The cyclopropane ring introduces significant ring strain, which influences reactivity, while the ethenyl group may contribute to conjugation or steric effects. Below, we compare this compound with structurally related derivatives, focusing on molecular properties, substituent effects, and reactivity trends inferred from the evidence.

Propiedades

Número CAS |

146857-45-6 |

|---|---|

Fórmula molecular |

C7H10O |

Peso molecular |

110.15 g/mol |

Nombre IUPAC |

1-(1-ethenylcyclopropyl)ethanone |

InChI |

InChI=1S/C7H10O/c1-3-7(4-5-7)6(2)8/h3H,1,4-5H2,2H3 |

Clave InChI |

IDBSFPTUYPIMOT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1(CC1)C=C |

SMILES canónico |

CC(=O)C1(CC1)C=C |

Sinónimos |

Ethanone, 1-(1-ethenylcyclopropyl)- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(1-Ethenylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 1-(1-Ethenylcyclopropyl)ethanone often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The product is then purified through distillation or chromatography to achieve the required quality standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Ethenylcyclopropyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopropyl derivatives.

Aplicaciones Científicas De Investigación

1-(1-Ethenylcyclopropyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(1-Ethenylcyclopropyl)ethanone involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the cyclopropyl ring provides structural stability. The ethanone group can undergo nucleophilic addition reactions, making the compound versatile in different chemical environments.

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below summarizes key molecular parameters of cyclopropyl ethanone derivatives:

Key Observations:

- Steric and Electronic Effects: Methyl and chloro substituents () are smaller but differ in electronic properties. Chloro’s electronegativity may polarize the cyclopropane ring, enhancing electrophilic reactivity.

Molecular Weight Trends :

- Derivatives with aromatic (e.g., phenyl) or extended aliphatic chains (e.g., hexenyl) exhibit higher molecular weights, influencing physical properties like boiling points and solubility.

Reactivity and Stability

Cyclopropane Ring Stability:

- The inherent strain of cyclopropane makes it susceptible to ring-opening reactions. Substituents like chloro () may destabilize the ring further due to electron-withdrawing effects, whereas alkyl groups (e.g., methyl in ) could provide minor stabilization via hyperconjugation.

Ketone Reactivity:

- Steric Hindrance : Phenyl () and hexenyl () groups may shield the ketone, reducing reactivity in nucleophilic additions.

Thermodynamic Data:

- For 1-cyclopropylethanone (), a reaction enthalpy (ΔrH°) of -9.6 ± 3.3 kJ/mol was reported, suggesting moderate exothermicity in gas-phase reactions. Derivatives with larger substituents may exhibit altered thermodynamic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.